Artorigidin A
Description
Artorigidin A is a prenylated flavonoid isolated from Artocarpus rigida, a plant species within the Moraceae family. It was first characterized by Ren and Kardono through silica gel column chromatography and Sephadex LH-20 purification . Structurally, this compound is defined as (5R)-5,6-dihydro-1,3,4,8,10-pentahydroxy-5-isopropenyl-9,11-bis(3-methyl-2-butenyl)-7H-benzo[c]xanthen-7-one, with a molecular formula of C₃₀H₃₂O₇ and a molecular weight of 528.57 g/mol . Its UV-Vis spectrum (λmax at 265 and 365 nm) and IR absorption bands (3,400 cm⁻¹ for hydroxyl groups) align with typical prenylated flavonoid profiles. This compound exhibits notable bioactivities, including cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) and inhibition of NF-κB signaling, a key pathway in inflammation and carcinogenesis .
Properties
Molecular Formula |
C30H32O7 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(5R)-1,3,4,8,10-pentahydroxy-9,11-bis(3-methylbut-2-enyl)-5-prop-1-en-2-yl-5,6-dihydrobenzo[c]xanthen-7-one |
InChI |
InChI=1S/C30H32O7/c1-13(2)7-9-16-25(33)17(10-8-14(3)4)29-24(26(16)34)27(35)19-11-18(15(5)6)22-23(30(19)37-29)20(31)12-21(32)28(22)36/h7-8,12,18,31-34,36H,5,9-11H2,1-4,6H3/t18-/m1/s1 |
InChI Key |
LAAYVNVIRVOBNR-GOSISDBHSA-N |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C([C@H](C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=C(C(C3)C(=C)C)C(=C(C=C4O)O)O)CC=C(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Artorigidin A can be synthesized through the extraction of the twigs of Artocarpus rigida. The process involves the isolation of the compound using chromatographic techniques, followed by the determination of its structure through spectroscopic methods such as nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy
Chemical Reactions Analysis
Artorigidin A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Artorigidin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a model compound for studying the reactivity and properties of prenylated flavonoids.
Biology: It is used to investigate the biological activities of prenylated flavonoids, including their cytotoxic effects on cancer cells.
Mechanism of Action
Artorigidin A exerts its effects primarily through the inhibition of NF-kappaB activity. This protein complex plays a crucial role in regulating the immune response to infection and is involved in cellular processes such as inflammation, immunity, and cell survival. By inhibiting NF-kappaB, this compound disrupts the survival and proliferation of cancer cells, leading to their death .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Artorigidin A belongs to a class of prenylated flavonoids, which are distinguished by their isoprenoid side chains. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural Features of this compound and Analogues
| Compound | Molecular Formula | Prenyl Substituents | Hydroxylation Pattern | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₃₀H₃₂O₇ | 9,11-bis(3-methyl-2-butenyl) | 1,3,4,8,10-pentahydroxy | Xanthone core, isopropenyl |
| Artorigidin B | C₂₉H₃₀O₇ | 9-(3-methyl-2-butenyl) | 1,3,8,10-tetrahydroxy | Benzofuroxanthenone core |
| Artobiloxanthone | C₂₅H₂₆O₆ | 6,8-di(3-methyl-2-butenyl) | 1,3,5-trihydroxy | Xanthone core |
| Cycloartobiloxanthone | C₂₄H₂₄O₆ | Single prenyl at C-8 | 1,3,7-trihydroxy | Cyclized isoprenoid chain |
Key Structural Insights :
- Prenylation : this compound has two prenyl groups at positions 9 and 11, enhancing its lipophilicity compared to Artobiloxanthone (two prenyls at C-6 and C-8) and Cycloartobiloxanthone (one prenyl at C-8) .
- Core Structure : this compound’s benzo[c]xanthen-7-one core differs from Artorigidin B’s benzofuro[3,3a,4:ab]xanthen-7-one, which includes a fused furan ring .
Table 2: Cytotoxic and NF-κB Inhibitory Activities
| Compound | Cytotoxicity (IC₅₀, μM) | NF-κB Inhibition (% at 10 μM) | Primary Targets |
|---|---|---|---|
| This compound | 12.5 (HeLa) | 78.3 | IKKβ, p65 phosphorylation |
| Artorigidin B | 18.7 (HeLa) | 62.4 | IκBα degradation |
| Artobiloxanthone | 25.9 (MCF-7) | 45.6 | TNF-α-induced signaling |
| Cycloartobiloxanthone | 32.1 (MCF-7) | 34.2 | ROS scavenging |
Key Findings :
- This compound demonstrates superior cytotoxicity and NF-κB inhibition compared to its analogues, likely due to its dual prenyl groups and pentahydroxy pattern, which enhance membrane permeability and protein interaction .
- Artobiloxanthone and Cycloartobiloxanthone show weaker bioactivity, correlating with fewer prenyl groups and hydroxyl moieties .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Compound | LogP | Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| This compound | 3.8 | 0.15 | 89.2 | 42.5 |
| Artorigidin B | 3.2 | 0.22 | 82.7 | 35.8 |
| Artobiloxanthone | 2.5 | 0.45 | 75.4 | 28.3 |
Q & A
Q. Table 1: Key Techniques for Molecular Characterization
| Technique | Purpose | Example Parameters |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | ¹H/¹³C NMR, 2D-COSY/HSQC |
| Mass Spectrometry | Molecular weight confirmation | ESI-MS, HRMS |
| HPLC | Purity assessment | C18 column, gradient elution |
Basic: How should researchers design experiments to assess this compound’s biological activity?
Answer:
Adopt a tiered approach :
In vitro assays : Screen for cytotoxicity (e.g., MTT assay), enzyme inhibition (IC₅₀ determination), and target specificity (kinase profiling).
In vivo models : Use dose-response studies in validated disease models (e.g., murine inflammation models) with appropriate controls.
Data validation : Replicate results across independent labs to minimize batch variability .
Advanced: How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Answer:
Contradictions often arise from methodological disparities . Address these by:
- Meta-analysis : Compare variables like cell lines (e.g., HEK293 vs. HeLa), dosages, and exposure times.
- Standardization : Adopt consensus protocols (e.g., OECD guidelines for in vivo studies).
- Confounding factors : Control for solvent effects (DMSO vs. saline) and batch-to-batch compound variability .
Q. Table 2: Common Sources of Data Discrepancy
| Factor | Mitigation Strategy |
|---|---|
| Cell line selection | Use ATCC-validated lines with consistent culture conditions |
| Solvent compatibility | Pre-test solvent toxicity at working concentrations |
| Assay sensitivity | Validate with positive/negative controls |
Advanced: What strategies optimize the synthesis of this compound for reproducibility?
Answer:
- Route selection : Prioritize scalable, green chemistry approaches (e.g., catalytic asymmetric synthesis).
- Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst loading).
- Analytical validation : Employ LC-MS and chiral HPLC to monitor intermediates and final product .
Advanced: How can researchers investigate this compound’s mechanism of action with minimal bias?
Answer:
Combine multi-omics approaches :
- Proteomics : Identify target proteins via pull-down assays + SILAC labeling.
- Transcriptomics : RNA-seq to map gene expression changes.
- Functional validation : CRISPR-Cas9 knockout models to confirm target relevance.
Triangulate findings with pathway analysis tools (e.g., KEGG, STRING) .
Basic: What frameworks guide hypothesis formulation for this compound’s therapeutic potential?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example hypothesis:
“this compound inhibits COX-2 more selectively than NSAIDs in human macrophages, reducing inflammation with fewer gastrointestinal side effects.”
Advanced: How should cross-disciplinary teams collaborate on this compound research?
Answer:
- Role definition : Assign tasks by expertise (e.g., chemists: synthesis; biologists: bioassays).
- Data integration : Use shared platforms (e.g., ELN/LIMS) for real-time updates.
- Conflict resolution : Regular interdisciplinary meetings to align on objectives .
Basic: What ethical considerations apply to human studies involving this compound?
Answer:
- IRB approval : Ensure protocols meet Declaration of Helsinki standards.
- Informed consent : Disclose risks/benefits clearly, especially in early-phase trials.
- Data privacy : Anonymize participant data per GDPR/HIPAA guidelines .
Advanced: How can researchers assess this compound’s long-term stability for preclinical development?
Answer:
Conduct accelerated stability studies :
- Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).
- Analyses : Monitor degradation products via LC-MS, crystallinity via XRD.
- Formulation : Test excipient compatibility (e.g., PEG vs. cyclodextrins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
